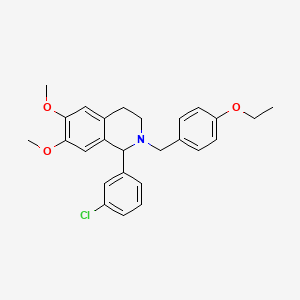![molecular formula C17H19BrO3 B5209463 1-[3-(4-bromophenoxy)propoxy]-3-ethoxybenzene](/img/structure/B5209463.png)
1-[3-(4-bromophenoxy)propoxy]-3-ethoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(4-bromophenoxy)propoxy]-3-ethoxybenzene, commonly known as BPP-E or AH-7921, is a synthetic opioid analgesic drug that has gained attention in recent years due to its potential use as a research chemical. It was first synthesized in the 1970s by Allen and Hanburys, a subsidiary of GlaxoSmithKline, and was initially developed as a potential alternative to morphine. BPP-E is a highly potent and selective agonist of the μ-opioid receptor, which is responsible for producing analgesic effects in the body.
Mécanisme D'action
BPP-E acts as a selective agonist of the μ-opioid receptor, which is a G protein-coupled receptor that is primarily responsible for producing analgesic effects in the body. Activation of the μ-opioid receptor leads to the inhibition of neurotransmitter release, which results in the suppression of pain signals. BPP-E has been shown to be highly selective for the μ-opioid receptor, and does not produce significant activation of other opioid receptors.
Biochemical and Physiological Effects:
BPP-E produces potent analgesic effects in animal models, and has been shown to be effective in reducing pain in a variety of different types of pain models. It has also been shown to produce sedative effects, and may have potential as a treatment for anxiety and insomnia. BPP-E has been shown to produce respiratory depression, which is a common side effect of opioid analgesics.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using BPP-E in lab experiments is its high potency and selectivity for the μ-opioid receptor. This makes it a useful tool for studying the mechanisms of opioid receptor activation and for investigating the potential therapeutic applications of μ-opioid receptor agonists. However, BPP-E is a synthetic opioid analgesic drug, and as such, there are limitations to its use in lab experiments. It is important to use caution when handling BPP-E, as it can be toxic and potentially lethal if not handled properly.
Orientations Futures
There are several potential future directions for research involving BPP-E. One area of interest is the development of new and more effective μ-opioid receptor agonists for the treatment of chronic pain. Another area of interest is the development of new and more selective μ-opioid receptor agonists that can produce analgesic effects without producing respiratory depression. Additionally, there is interest in investigating the potential therapeutic applications of μ-opioid receptor agonists for the treatment of anxiety and insomnia.
Méthodes De Synthèse
The synthesis of BPP-E involves the reaction of 1-bromo-3-chloropropane with 4-bromophenol to form 1-(4-bromophenoxy)-3-chloropropane. This intermediate is then reacted with 3-ethoxyphenol in the presence of a base to produce 1-[3-(4-bromophenoxy)propoxy]-3-ethoxybenzene. The synthesis of BPP-E is a complex process that requires a high level of expertise in organic chemistry.
Applications De Recherche Scientifique
BPP-E has been used in scientific research to study the mechanisms of opioid receptor activation and to investigate the potential therapeutic applications of μ-opioid receptor agonists. It has been shown to produce potent analgesic effects in animal models, and may have potential as a treatment for chronic pain. BPP-E has also been used to study the effects of μ-opioid receptor agonists on respiratory depression, which is a common side effect of opioid analgesics.
Propriétés
IUPAC Name |
1-bromo-4-[3-(3-ethoxyphenoxy)propoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrO3/c1-2-19-16-5-3-6-17(13-16)21-12-4-11-20-15-9-7-14(18)8-10-15/h3,5-10,13H,2,4,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRTUIBLJNWVTJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OCCCOC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-methyl-2-quinolinyl)thio]-2-butanone](/img/structure/B5209380.png)
![2-chloro-4,5-difluoro-N-(3-{[2-nitro-4-(trifluoromethyl)phenyl]amino}propyl)benzamide](/img/structure/B5209385.png)
![5-{5-chloro-2-[(4-nitrobenzyl)oxy]benzylidene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5209388.png)



![3,4,5,6,15,15-hexachloro-11-ethoxy-14-oxa-11-azapentacyclo[6.5.1.1~3,6~.0~2,7~.0~9,13~]pentadec-4-ene-10,12-dione](/img/structure/B5209429.png)
![1-[(2-chlorophenoxy)acetyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5209437.png)



![17-(4-fluorophenyl)-1-(hydroxymethyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5209468.png)
![7-methyl-7-(4-morpholinyl)-4,5,7,8-tetrahydro-8aH-[1,2,5]oxadiazolo[3,4-e]indol-8a-ol 3,6-dioxide](/img/structure/B5209476.png)
amino]carbonyl}benzoate](/img/structure/B5209477.png)